![molecular formula C15H15N3O4S B2969757 4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 861207-35-4](/img/structure/B2969757.png)
4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C15H15N3O4S and its molecular weight is 333.36. The purity is usually 95%.
BenchChem offers high-quality 4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Application in Heterocyclic Chemistry
A key area of application for compounds like 4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one is in the synthesis of new heterocyclic compounds. Hafez and Awad (1992) explored the synthesis of new heterocyclic derivatives utilizing similar compounds. These derivatives have potential applications in various fields, including medicinal chemistry and material science (Hafez & Awad, 1992).
Biological Screening and Antimicrobial Properties
Compounds with structural similarities to 4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one have been evaluated for their biological properties. Prasath et al. (2015) synthesized quinolinyl chalcones containing a pyrazole group, which showed promising antimicrobial properties (Prasath et al., 2015).
Synthesis Methodologies
A significant aspect of research on such compounds involves developing new synthesis methodologies. Bagdi and Hajra (2014) presented a methodology for synthesizing pyrano[3,2-c]quinolin-2-one derivatives, highlighting the versatility and potential applications of these compounds in various synthetic routes (Bagdi & Hajra, 2014).
Catalysis and Chemical Reactions
These compounds can also be instrumental in catalysis and chemical reactions. For example, Wu et al. (2010) investigated the synthesis of benzo[g]pyrazolo[3,4-b]quinoline-5,10-diones using a specific catalyst, demonstrating the compounds' role in facilitating chemical reactions (Wu et al., 2010).
Antimicrobial and Antimalarial Activities
Sarveswari et al. (2014) researched the antimicrobial and antimalarial activities of quinolinone derivatives, indicating the therapeutic potential of these compounds in treating infections and malaria (Sarveswari et al., 2014).
Corrosion Inhibition
Khattabi et al. (2019) explored the use of quinolinone derivatives as corrosion inhibitors, demonstrating their utility in industrial applications (Khattabi et al., 2019).
Mechanism of Action
Target of Action
It is known that similar compounds with a quinoline group have been used as key intermediates in the synthesis of various pharmaceuticals, particularly those with antimalarial and antiviral properties .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets to induce changes that are beneficial for the treatment of certain diseases .
Biochemical Pathways
Given its potential use in pharmaceutical synthesis, it can be inferred that it may affect pathways related to antimalarial and antiviral activities .
Pharmacokinetics
The compound’s predicted pka is 400±010 , which may impact its bioavailability.
Result of Action
Based on its potential use in pharmaceutical synthesis, it can be inferred that it may have effects that are beneficial for the treatment of certain diseases .
properties
IUPAC Name |
4-(2-hydroxyethyl)-3-methyl-2-quinolin-8-ylsulfonyl-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-10-12(7-9-19)15(20)17-18(10)23(21,22)13-6-2-4-11-5-3-8-16-14(11)13/h2-6,8,19H,7,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRBGZBXEOAKIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.